molecular formula C20H18N4O3S2 B15101462 4-{[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]methyl}benzenesulfonamide

4-{[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]methyl}benzenesulfonamide

Cat. No.: B15101462
M. Wt: 426.5 g/mol
InChI Key: UJWDLNASSUZDPH-UHFFFAOYSA-N
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Description

4-{[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]methyl}benzenesulfonamide is a complex organic compound that features a thiazole ring, a pyrrole ring, and a benzenesulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]methyl}benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiazole ring formation, followed by the construction of the pyrrole ring, and finally the attachment of the benzenesulfonamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-{[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]methyl}benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups, leading to a variety of derivatives with potential biological activities .

Scientific Research Applications

4-{[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]methyl}benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Mechanism of Action

The mechanism of action of 4-{[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]methyl}benzenesulfonamide involves its interaction with specific molecular targets. The thiazole and pyrrole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzenesulfonamide group may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

Uniqueness

4-{[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]methyl}benzenesulfonamide is unique due to its specific combination of functional groups and rings, which may confer distinct biological activities and potential therapeutic applications. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C20H18N4O3S2

Molecular Weight

426.5 g/mol

IUPAC Name

4-[[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]methyl]benzenesulfonamide

InChI

InChI=1S/C20H18N4O3S2/c21-19-18(20-23-16(12-28-20)14-4-2-1-3-5-14)17(25)11-24(19)10-13-6-8-15(9-7-13)29(22,26)27/h1-9,12,21,25H,10-11H2,(H2,22,26,27)

InChI Key

UJWDLNASSUZDPH-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(C(=N)N1CC2=CC=C(C=C2)S(=O)(=O)N)C3=NC(=CS3)C4=CC=CC=C4)O

Origin of Product

United States

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